
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an anilino group and an acetate ester linked to an anthraquinone core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using oxidizing agents such as chromium trioxide or potassium dichromate.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction. This involves reacting the anthraquinone with aniline in the presence of a catalyst such as copper (II) acetate.
Acetylation: The final step involves the acetylation of the anilino group using acetic anhydride in the presence of a base like pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Using large-scale oxidizers and reactors to produce the anthraquinone core.
Catalytic Substitution: Employing continuous flow reactors for the nucleophilic substitution reaction.
Acetylation: Utilizing industrial acetylation units to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone.
Substitution: The anilino and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation Products: Further oxidized anthraquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthraquinone derivatives depending on the reagents used.
Scientific Research Applications
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and dyes.
Biology: Investigated for its potential antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of 4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate involves its interaction with biological molecules:
Molecular Targets: The compound can interact with DNA and proteins, potentially disrupting their normal function.
Pathways Involved: It may inhibit enzymes involved in DNA replication and repair, leading to cell death in rapidly dividing cells such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Known for its antimicrobial properties.
4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde: Investigated for its photochromic properties.
L-Nε-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-lysine: Used in peptide studies as a chromophore.
Uniqueness
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is unique due to its combination of an anilino group and an acetate ester, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
81386-51-8 |
|---|---|
Molecular Formula |
C22H15NO4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(4-anilino-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C22H15NO4/c1-13(24)27-18-12-11-17(23-14-7-3-2-4-8-14)19-20(18)22(26)16-10-6-5-9-15(16)21(19)25/h2-12,23H,1H3 |
InChI Key |
NGYYYEJQLCWBQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


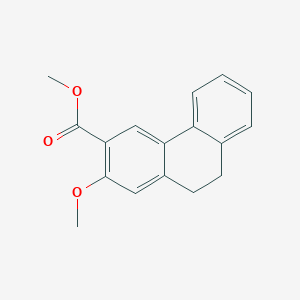

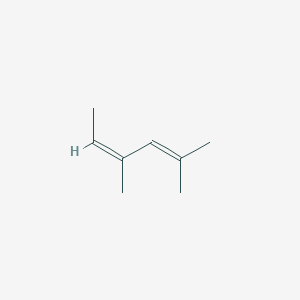
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)

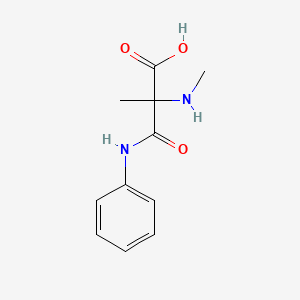
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
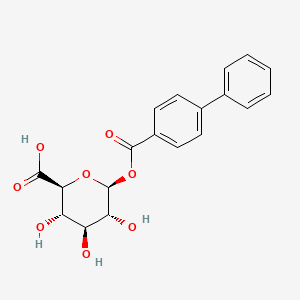
![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
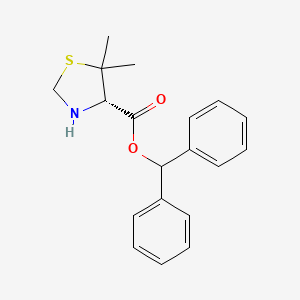
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)

